Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate
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Overview
Description
Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate typically involves the reaction of aniline derivatives with phosphonic acid esters. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as titanium dioxide or phenyl phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aromatic compounds.
Scientific Research Applications
Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: The compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (phenyl)phosphonate
Uniqueness
Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate is unique due to its specific structure, which includes both an aniline and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(4-methoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO4P/c1-15(2)24-26(22,25-16(3)4)20(21-18-9-7-6-8-10-18)17-11-13-19(23-5)14-12-17/h6-16,20-21H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHJKLKSBBMHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)OC)NC2=CC=CC=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385633 |
Source
|
Record name | Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5308-60-1 |
Source
|
Record name | Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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